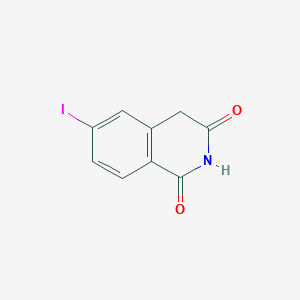

6-Iodoisoquinoline-1,3(2h,4h)-dione

Übersicht

Beschreibung

6-Iodoisoquinoline-1,3(2h,4h)-dione is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

The compound is utilized as a precursor in the synthesis of various heterocyclic derivatives. Its unique structure allows for functionalization reactions that can lead to more complex molecules essential for drug development .

2. Biology:

Research indicates that 6-Iodoisoquinoline-1,3(2H,4H)-dione exhibits a range of biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and its potential as an enzyme inhibitor .

3. Medicine:

The compound is being investigated for its potential therapeutic applications, particularly as a lead compound in drug design targeting specific diseases such as cancer and viral infections. Its derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and other critical enzymes involved in disease progression .

4. Industry:

In industrial applications, this compound serves in the production of dyes and pigments due to its unique chemical structure.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4). In silico studies have suggested that structural modifications can enhance binding affinity and selectivity towards CDK4. The most effective analogs have exhibited IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

A systematic SAR study has revealed how modifications at various positions of the isoquinoline core influence biological activity. For example, substituents at the N-position or C-position significantly affect binding affinity and inhibitory potency against target enzymes .

Case Studies

1. CDK Inhibition Study:

A series of isoquinoline-1,3-diones were synthesized to evaluate their ability to inhibit CDK4. The most potent compound demonstrated an IC50 value of 4.8 μM, indicating strong potential for therapeutic development targeting cell cycle regulation .

2. Antimicrobial Efficacy:

In comparative studies against standard antibiotics, this compound exhibited superior activity against MRSA biofilms compared to ciprofloxacin. The minimum biofilm inhibitory concentration (MBIC) was significantly lower than that of the control .

3. TDP2 Inhibition:

Research has identified this compound as a viable chemotype for selectively inhibiting tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA damage repair. The best-performing analogs exhibited IC50 values around 1.9 µM .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 6 serves as a reactive site for nucleophilic substitution, enabling structural diversification.

Mechanistic Insight :

-

The electron-deficient aromatic ring facilitates nucleophilic attack at the para position to the iodine .

-

Suzuki coupling proceeds via oxidative addition of the C–I bond to palladium, followed by transmetallation and reductive elimination .

Oxidation and Reduction Reactions

The dione moiety and iodine atom participate in redox transformations.

Key Observations :

-

Reduction of the dione to diol intermediates is reversible under acidic conditions .

-

Oxidation of iodine to hypervalent species (e.g., λ³-iodanes) enables C–H functionalization.

Radical-Mediated Reactions

The compound participates in radical cascades, particularly in synthesis protocols.

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Oxidative Cross-Coupling | TBHP (tert-butyl hydroperoxide), 60°C | Isoquinoline-1,3-dione fused polycycles | 72–85% |

Mechanism :

-

Initiation by TBHP generates alkoxyl radicals, abstracting hydrogen from the methacryloyl group .

-

Radical addition to the aromatic ring forms fused isoquinoline derivatives without metal catalysts .

Analytical Characterization

Post-reaction validation employs:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Iodoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of iodinated isoquinoline derivatives typically involves halogenation at the 6-position using iodine and oxidizing agents. For example, analogous compounds like 6-(4-Fluorophenyl)-2-hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione were synthesized via nucleophilic substitution or iodination under controlled temperatures (e.g., 60–80°C) in solvents like acetonitrile or dichloromethane . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodine) and inert atmospheres to prevent side reactions. Characterization via NMR (e.g., δ 7.69 ppm for aromatic protons) and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multi-dimensional NMR (e.g., , , and 2D experiments like COSY/HSQC) is critical for assigning aromatic and carbonyl signals. For example, NMR peaks at δ 166.9 ppm (C=O) and 161.9 ppm (C-I) confirm functional groups . IR spectroscopy identifies N-H stretches (~3200 cm) and carbonyl vibrations (~1700 cm) . X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding networks in analogs like 6-nitroquinazoline-2,4(1H,3H)-dione .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Stability data for related compounds (e.g., 2-hydroxyisoquinoline-1,3-dione) suggest storage at -20°C in powder form (3-year stability) or -80°C in DMSO (6-month stability). Avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh solutions using vehicles like 0.5% CMC Na (oral) or DMSO:Tween 80:saline (10:5:85 for injections) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for iodinated isoquinoline derivatives?

- Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. For example, tautomerism in 2-hydroxyisoquinoline-1,3-dione analogs can shift NMR peaks but is absent in crystal structures. Validate via variable-temperature NMR to detect dynamic processes and DFT calculations to model energetically favorable conformations .

Q. What factorial design approaches optimize reaction parameters for iodinated isoquinoline synthesis?

- Methodological Answer : Use a 2 factorial design to test variables like temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and iodine equivalents (1–1.5). For example, a study on diiodohydroxyquinoline used response surface methodology (RSM) to maximize yield (82%) by balancing reagent ratios and reaction time . ANOVA identifies significant factors (e.g., temperature contributes 60% variance) .

Q. How can computational tools predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like topoisomerase II or β-amyloid. For analogs, QSAR models using descriptors like LogP (0.538) and tPSA (57.61 Å) correlate with blood-brain barrier permeability . COMSOL Multiphysics integrates AI to simulate reaction kinetics and optimize process parameters .

Q. What strategies mitigate iodine displacement during functionalization of this compound?

- Methodological Answer : Protect the iodine atom via coordination with Cu(I) or Pd(0) catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 6-iodoindole-3-carbaldehyde derivatives were stabilized using Pd(PPh) and arylboronic acids under inert conditions . Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and LC-MS to detect byproducts .

Eigenschaften

CAS-Nummer |

501130-52-5 |

|---|---|

Molekularformel |

C9H6INO2 |

Molekulargewicht |

287.05 g/mol |

IUPAC-Name |

6-iodo-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |

InChI-Schlüssel |

DOFDUURUEYYBLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC(=C2)I)C(=O)NC1=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.